3,3'-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid)
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Overview
Description
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfanediyl, hydroxy, and nitro groups attached to a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-Sulfanediylbis(6-hydroxybenzoic acid). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the hydroxy groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfanediylbis(6-hydroxybenzoic acid): Lacks the nitro groups, making it less reactive in certain chemical reactions.
3-Hydroxy-5-nitrobenzoic acid: Contains only one hydroxy and one nitro group, leading to different reactivity and applications.
5,5’-Sulfanediylbis(2-hydroxybenzoic acid): Similar structure but with different positions of functional groups, affecting its chemical behavior.
Properties
CAS No. |
62919-38-4 |
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Molecular Formula |
C14H8N2O10S |
Molecular Weight |
396.29 g/mol |
IUPAC Name |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfanyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O10S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)27-6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI Key |
WQXVULHMNGYKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])SC2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
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